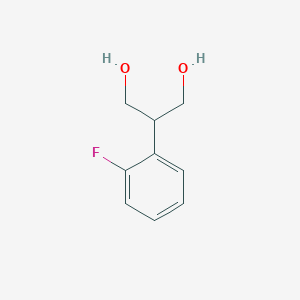

![molecular formula C24H21Cl2F6N3O B2655636 N~1~-(4-chlorobenzyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1,2-ethanediamine CAS No. 338420-36-3](/img/structure/B2655636.png)

N~1~-(4-chlorobenzyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1,2-ethanediamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

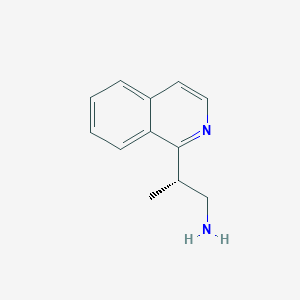

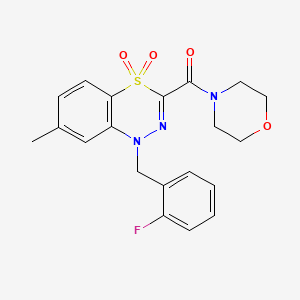

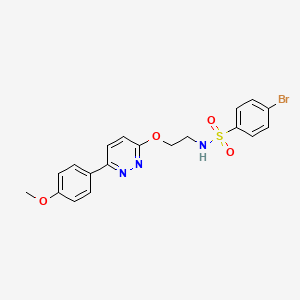

The compound “N~1~-(4-chlorobenzyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1,2-ethanediamine” is a complex organic molecule. It contains several functional groups, including a benzyl group, a pyridinyl group, and an ethanediamine group, all of which are substituted with various halogens and trifluoromethyl groups .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each targeting a different part of the molecule. For example, the trifluoromethyl groups could be introduced via a radical reaction . The chlorobenzyl and chloropyridinyl groups might be formed through nucleophilic aromatic substitution or electrophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and substituents. The benzyl and pyridinyl rings would likely contribute to the compound’s rigidity, while the ethanediamine chain would provide some flexibility .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzyl and pyridinyl rings could participate in electrophilic aromatic substitution reactions . The trifluoromethyl groups might also be reactive under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl groups and halogens might make the compound relatively nonpolar and lipophilic . The compound’s boiling point, melting point, and other physical properties would depend on the specifics of its molecular structure .Aplicaciones Científicas De Investigación

Intramolecular Hydrogen Bonding and Tautomerism

Research into the behavior of compounds structurally related to N1-(4-chlorobenzyl)-N2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1,2-ethanediamine has shown intriguing intramolecular hydrogen bonding and tautomerism. Studies on Schiff bases, which share some similarities in structure, highlight how these chemical characteristics influence molecular behavior. Intramolecular hydrogen bonds significantly affect the compound's stability, solubility, and reactivity, making such studies relevant for understanding the fundamental properties of N1-(4-chlorobenzyl)-N2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1,2-ethanediamine in various environments (Nazır et al., 2000).

Fluoroionophores and Metal Ion Sensing

Further research into the applications of fluoroionophores derived from diamine-salicylaldehyde (DS) derivatives, closely related to the molecular framework of N1-(4-chlorobenzyl)-N2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1,2-ethanediamine, reveals their potential in metal ion sensing. These studies have led to the development of compounds capable of specifically chelating metal ions like Zn+2 in both organic and semi-aqueous solutions, indicating the possibility of using similar compounds for detecting and quantifying metal ions in various settings (Hong et al., 2012).

Polymerization and Material Synthesis

Research on the polymerization of dipropynylated benzenes to form high-molecular-weight poly(p-phenyleneethynylenes), using catalysts that relate to the reactivity principles of N1-(4-chlorobenzyl)-N2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1,2-ethanediamine, showcases the compound's potential application in material science. This includes the synthesis of novel materials with specific optical or electronic properties, which could have wide-ranging applications in electronics, photonics, and as functional materials for specific applications (Kloppenburg et al., 1999).

Catalysis and Reaction Mechanisms

The study of catalysts for acylation reactions, specifically using 4-(N,N-Dimethylamino)pyridine hydrochloride, provides insights into the catalytic potential of compounds with similar structural features to N1-(4-chlorobenzyl)-N2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1,2-ethanediamine. Understanding these reaction mechanisms can lead to the development of more efficient catalysts for industrial applications, including pharmaceuticals, agrochemicals, and the synthesis of complex organic molecules (Liu et al., 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N'-[(4-chlorophenyl)methyl]-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-[2-[3-(trifluoromethyl)phenoxy]ethyl]ethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21Cl2F6N3O/c25-19-6-4-16(5-7-19)15-35(10-11-36-20-3-1-2-17(12-20)23(27,28)29)9-8-33-22-21(26)13-18(14-34-22)24(30,31)32/h1-7,12-14H,8-11,15H2,(H,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBUOXMBEKDMAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCN(CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)CC3=CC=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21Cl2F6N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~1~-(4-chlorobenzyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1,2-ethanediamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-6-chloro-2,3-dihydrobenzo[b]furan](/img/structure/B2655562.png)

![2-Cyano-6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2655569.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2655572.png)

![Ethyl 5-methyl-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B2655575.png)